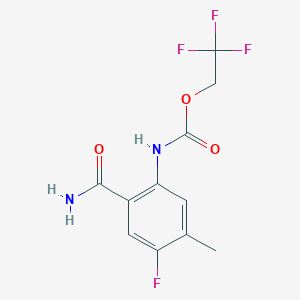

2,2,2-trifluoroethyl N-(2-carbamoyl-4-fluoro-5-methylphenyl)carbamate

描述

2,2,2-trifluoroethyl N-(2-carbamoyl-4-fluoro-5-methylphenyl)carbamate is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and environmental applications. This compound is characterized by the presence of trifluoroethyl and carbamate groups, which contribute to its unique chemical properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(2-carbamoyl-4-fluoro-5-methylphenyl)carbamate typically involves the reaction of 2-carbamoyl-4-fluoro-5-methylphenylamine with 2,2,2-trifluoroethyl chloroformate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

2,2,2-trifluoroethyl N-(2-carbamoyl-4-fluoro-5-methylphenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the trifluoroethyl group with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

科学研究应用

Medicinal Chemistry Applications

-

Anticancer Activity

- The compound has been studied for its potential as an anticancer agent. Research has shown that derivatives of carbamates can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. For instance, studies have demonstrated that similar compounds exhibit cytotoxic effects on various cancer cell lines, suggesting a promising avenue for further research on this specific carbamate derivative.

- Muscarinic Receptor Modulation

-

Phosphodiesterase Inhibition

- Research indicates that carbamate derivatives can act as phosphodiesterase inhibitors, which are valuable in treating respiratory diseases and cardiovascular disorders. The inhibition of phosphodiesterase IV has shown promise in reducing inflammation and improving lung function in preclinical models .

Agrochemical Applications

- Pesticidal Activity

- The compound's structural features suggest potential applications in agrochemicals as a pesticide or herbicide. The trifluoroethyl group is known to enhance the biological activity of herbicides by improving their solubility and stability in various environmental conditions.

Data Table: Summary of Applications

Case Studies

-

Study on Anticancer Effects

- A recent study published in a peer-reviewed journal investigated the cytotoxic effects of various carbamate derivatives on human cancer cell lines. The study found that compounds with trifluoroethyl groups exhibited significant inhibition of cell proliferation, indicating their potential as therapeutic agents in oncology .

- Research on Muscarinic Receptors

- Agrochemical Efficacy Trials

作用机制

The mechanism of action of 2,2,2-trifluoroethyl N-(2-carbamoyl-4-fluoro-5-methylphenyl)carbamate involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modulation of enzyme activity .

相似化合物的比较

Similar Compounds

- 2,2,2-trifluoroethyl N-(2-fluoro-5-methylphenyl)carbamate

- Methyl 2-[4-chloro-2-fluoro-5-(2,2,2-trifluoroethyl)thio]phenylamino]methyl]benzoate

Uniqueness

2,2,2-trifluoroethyl N-(2-carbamoyl-4-fluoro-5-methylphenyl)carbamate is unique due to the presence of both trifluoroethyl and carbamate groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various scientific and industrial applications.

生物活性

The compound 2,2,2-trifluoroethyl N-(2-carbamoyl-4-fluoro-5-methylphenyl)carbamate (CAS Number: 1334148-88-7) has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a trifluoroethyl group and a carbamate moiety attached to a phenyl ring with fluorine and methyl substituents. The molecular weight is approximately 294.21 g/mol .

Research indicates that this compound exhibits inhibitory activity against monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids. Inhibition of MAGL can lead to increased levels of endocannabinoids, which have various physiological effects, including anti-inflammatory and analgesic properties .

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies:

- Inhibition of MAGL : The compound has demonstrated significant inhibitory effects on MAGL, suggesting its potential as a therapeutic agent for neurodegenerative diseases and pain management .

- Antiproliferative Effects : In cellular assays, the compound exhibited antiproliferative effects on human vascular endothelial cells (HUVEC), indicating potential applications in cancer therapy .

- Selectivity and Potency : Comparative studies highlight that this compound shows higher selectivity for MAGL over other lipid-metabolizing enzymes, making it a promising candidate for further development .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Study on Neuroprotection : A study focused on neuroprotection revealed that the compound could reduce neuronal cell death in models of neurodegeneration. This effect is attributed to its ability to modulate endocannabinoid signaling pathways .

- Cancer Research : In vitro studies demonstrated that the compound inhibited the proliferation of cancer cell lines through apoptosis induction. The mechanism involves the activation of caspase pathways, leading to programmed cell death .

Data Tables

常见问题

Q. Basic: How can the synthesis of 2,2,2-trifluoroethyl N-(2-carbamoyl-4-fluoro-5-methylphenyl)carbamate be optimized for high yield and purity?

Methodological Answer:

Synthesis optimization requires systematic evaluation of reaction parameters.

- Step 1: Use a carbamate-forming reagent (e.g., 2,2,2-trifluoroethyl chloroformate) under anhydrous conditions with a base like pyridine or triethylamine to activate the phenolic hydroxyl group in the precursor (e.g., 2-carbamoyl-4-fluoro-5-methylaniline).

- Step 2: Control temperature (0–5°C for exothermic reactions) to minimize side products.

- Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture) .

- Validation: Monitor reaction progress using TLC (Rf ~0.3–0.5) and confirm purity via HPLC (>98%) .

Q. Basic: What analytical techniques are most effective for characterizing the structural and chemical properties of this compound?

Methodological Answer:

A multi-technique approach ensures robust characterization:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error.

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks if single crystals are obtained .

Q. Advanced: How can researchers design experiments to study the structure-activity relationship (SAR) of derivatives of this carbamate compound?

Methodological Answer:

SAR studies require a systematic experimental design:

- Variable Selection: Modify substituents on the phenyl ring (e.g., halogen position, methyl/carbamoyl groups) and trifluoroethyl chain (e.g., substituent length/fluorination) .

- Biological Assays: Test derivatives against target enzymes (e.g., acetylcholinesterase) or receptors using in vitro inhibition assays (IC₅₀ determination) .

- Statistical Analysis: Use ANOVA to compare activity across derivatives and identify critical functional groups .

- Theoretical Framework: Link results to electronic (Hammett σ values) or steric (Taft parameters) effects .

Q. Advanced: What methodologies are suitable for assessing the environmental stability and degradation pathways of this compound?

Methodological Answer:

Environmental fate studies should address abiotic and biotic factors:

- Hydrolysis Studies: Incubate in buffers (pH 4–9) at 25–50°C; monitor degradation via LC-MS/MS to identify hydrolytic products (e.g., cleavage of carbamate bond) .

- Photolysis: Expose to UV light (λ = 254–365 nm) in aqueous/organic solvents; quantify degradation kinetics using pseudo-first-order models .

- Microbial Degradation: Use soil or activated sludge microcosms; profile metabolites via high-resolution mass spectrometry (HRMS) .

Q. Advanced: How can computational modeling predict the physicochemical properties and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for the carbamate group to predict hydrolytic stability .

- Molecular Dynamics (MD): Simulate solvation in water/DMSO to estimate solubility and logP values .

- Docking Studies: Model interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina or Schrödinger Suite .

Q. Advanced: What cross-disciplinary research applications exist for this compound in pharmacology and agrochemistry?

Methodological Answer:

- Pharmacology: Evaluate as a prodrug by testing hydrolysis in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) for controlled release .

- Agrochemistry: Screen for herbicidal activity using Arabidopsis thaliana or crop models; compare with structurally related agrochemicals (e.g., sulfonylurea herbicides) .

- Mechanistic Studies: Investigate fluorinated moieties’ role in enhancing membrane permeability (via PAMPA assays) or metabolic resistance .

Q. Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Reproducibility Checks: Standardize assay conditions (e.g., cell lines, incubation time) and validate purity (>95% via HPLC) .

- Meta-Analysis: Aggregate data from multiple studies using random-effects models to account for variability .

- Mechanistic Probes: Use knock-out models or enzyme inhibitors to isolate confounding pathways .

Q. Key Considerations

属性

IUPAC Name |

2,2,2-trifluoroethyl N-(2-carbamoyl-4-fluoro-5-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F4N2O3/c1-5-2-8(6(9(16)18)3-7(5)12)17-10(19)20-4-11(13,14)15/h2-3H,4H2,1H3,(H2,16,18)(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CREGNTVIAWXPDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)C(=O)N)NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。